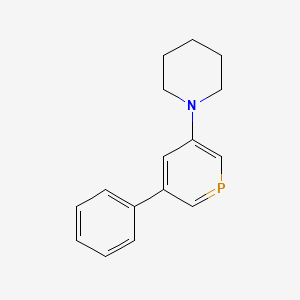

1-(5-Phenylphosphinin-3-yl)piperidine

Description

1-(5-Phenylphosphinin-3-yl)piperidine is a piperidine derivative characterized by a phenylphosphinin moiety attached at the 3-position of the piperidine ring. Piperidine scaffolds are prevalent in drug discovery due to their structural versatility and ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and salt bridges . The phenylphosphinin group may confer unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability compared to simpler phenyl or cyclohexyl substituents.

Properties

CAS No. |

89337-57-5 |

|---|---|

Molecular Formula |

C16H18NP |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

1-(5-phenylphosphinin-3-yl)piperidine |

InChI |

InChI=1S/C16H18NP/c1-3-7-14(8-4-1)15-11-16(13-18-12-15)17-9-5-2-6-10-17/h1,3-4,7-8,11-13H,2,5-6,9-10H2 |

InChI Key |

ILXXPIMIUJNOIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CP=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylphosphinin-3-yl)piperidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve the use of high-pressure hydrogenation and cyclization reactions. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenylphosphinin-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon.

Nucleophiles: Alkyl halides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .

Scientific Research Applications

1-(5-Phenylphosphinin-3-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-Phenylphosphinin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine Derivatives with Phenylalkyl Substituents

Compounds like 1-(3-phenylbutyl)piperidine () exhibit RMSD values >2.5 Å in docking studies, indicating conformational flexibility in binding to targets such as S1R ligands. These derivatives maintain salt bridge interactions with Glu172 but differ in orientation due to hydrophobic substituents at position 4 of the piperidine ring. For example:

- 1-(3-phenylbutyl)piperidine (RC-33) : RMSD <2.5 Å, optimal alignment with helices α4/α5.

- Compounds 37, 62 (S) : RMSD >4 Å, reversed orientation but retained Glu172 interaction .

Cyclohexyl-Substituted Piperidines

Derivatives like 1-(1-phenylcyclohexyl)piperidine (PCP analogs, ) are studied for neurological effects but exhibit acute toxicity and self-administration in animal models. For instance:

- 1-(1-Phenylcyclohexyl)piperidine hydrochloride : Chronic spinal dog studies show rotarod impairment and discriminative stimulus properties .

However, in vitro safety data for 1-(5-Phenylphosphinin-3-yl)piperidine remains unverified.

Hybrid Piperidine-Triazole Compounds

highlights 1,2,4-triazole-piperidine hybrids synthesized via microwave-assisted methods (e.g., compound 7a). These hybrids demonstrate improved yields (85–92% vs. 60–75% conventional) and antimicrobial activity. For example:

Key Insight : While 1-(5-Phenylphosphinin-3-yl)piperidine lacks triazole functionality, its phosphinin group may offer distinct electronic effects for targeting kinases or phosphatases instead of microbial enzymes.

Antimicrobial Piperidine Derivatives

1-(4-chlorophenyl)piperidine-2,6-diones () show symmetrical structures and high yields (78–85%) using ZnCl₂ catalysis. These compounds exhibit broad-spectrum antimicrobial activity (e.g., 15 mm inhibition zones against E. coli) .

Key Insight : The phenylphosphinin group’s bulkiness might hinder membrane penetration compared to chlorophenyl derivatives, necessitating structural optimization for antimicrobial applications.

Histamine H3 Antagonists

Piperidine derivatives like 4-(4-heterocyclylalkoxyphenyl)-1-(heterocyclylcarbonyl)piperidines () target neurological diseases (e.g., Alzheimer’s) via histamine H3 receptor antagonism. Heterocyclic substituents (e.g., pyrrolidine) enhance receptor affinity .

Key Insight: The phenylphosphinin group’s electron-deficient nature may favor interactions with metal ions or charged residues in non-histamine targets, diversifying therapeutic applications.

Data Tables

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.